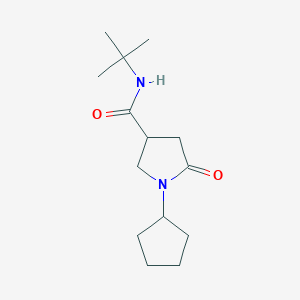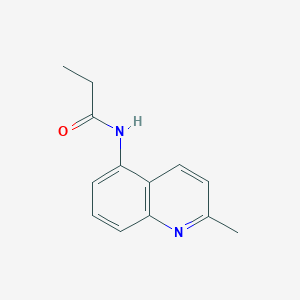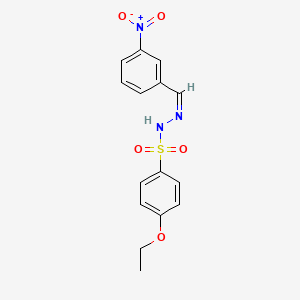![molecular formula C17H24N2O5S B5401749 N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5401749.png)
N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of an enzyme called gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological disorders.
作用机制
N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for drug addiction. Additionally, N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to have anxiolytic effects in animal models of anxiety.
实验室实验的优点和局限性
One advantage of N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide is its selectivity for GABA aminotransferase, which reduces the risk of off-target effects. Additionally, N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide is its potential toxicity, which may limit its therapeutic applications.
未来方向
1. Further studies are needed to explore the potential therapeutic applications of N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
2. Studies are needed to investigate the potential toxicity of N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide and its long-term effects on brain function.
3. Further research is needed to optimize the pharmacokinetic properties of N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide, including its oral bioavailability and brain penetration.
4. Studies are needed to investigate the potential interactions of N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide with other drugs and their effects on brain function.
5. Further studies are needed to explore the potential use of N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide as a tool for studying the role of GABAergic neurotransmission in various neurological disorders.
合成方法
N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide can be synthesized using a multi-step process involving various chemical reactions. The first step involves the reaction between 3,4-dimethoxybenzaldehyde and cyclopropylamine to form N-cyclopropyl-3,4-dimethoxybenzylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-cyclopropyl-3,4-dimethoxybenzyl-p-toluenesulfonamide. Finally, this compound is reacted with 3-piperidinecarboxylic acid to form N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide.
科学研究应用
N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of epilepsy, which is characterized by excessive neuronal activity in the brain. N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for drug addiction. Additionally, N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to have anxiolytic effects in animal models of anxiety.
属性
IUPAC Name |
N-cyclopropyl-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-15-8-7-14(10-16(15)24-2)25(21,22)19-9-3-4-12(11-19)17(20)18-13-5-6-13/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMRPQAQRMTNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5401698.png)
![6-[(diethylamino)methyl]-N-[1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5401699.png)
![2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5401705.png)
![N,N-dimethyl-7-(3-methyl-2-furoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5401710.png)
![(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5401718.png)
![2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)carbonyl]-3-thiophenesulfonamide](/img/structure/B5401721.png)
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5401729.png)
![5-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-2-pyrazinol](/img/structure/B5401736.png)


![4-[1-cyano-2-(4-nitrophenyl)vinyl]benzoic acid](/img/structure/B5401754.png)
![1-ethyl-4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5401774.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5401781.png)